molecular formula C7ClF6N3 B13163467 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B13163467
M. Wt: 275.54 g/mol
InChI Key: MCANUZJXHITPLD-UHFFFAOYSA-N
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Description

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7HClF6N3. It is characterized by the presence of a pyrimidine ring substituted with chloro, trifluoromethyl, and carbonitrile groups. This compound is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the cyclocondensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with a suitable nitrile source in the presence of a base. The reaction is usually carried out in an inert atmosphere at temperatures ranging from 20°C to 80°C .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an aminopyrimidine derivative, while coupling reactions would produce biaryl compounds .

Scientific Research Applications

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as a tyrosine kinase inhibitor, it mimics ATP and binds to the active site of the enzyme, thereby inhibiting its activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile is unique due to the presence of both trifluoromethyl and carbonitrile groups on the pyrimidine ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and specificity in various chemical reactions and biological interactions .

Properties

Molecular Formula

C7ClF6N3

Molecular Weight

275.54 g/mol

IUPAC Name

4-chloro-2,6-bis(trifluoromethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C7ClF6N3/c8-4-2(1-15)3(6(9,10)11)16-5(17-4)7(12,13)14

InChI Key

MCANUZJXHITPLD-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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